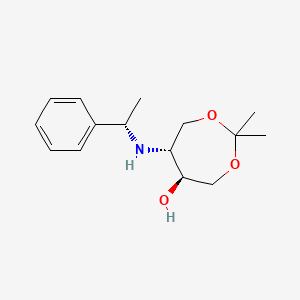

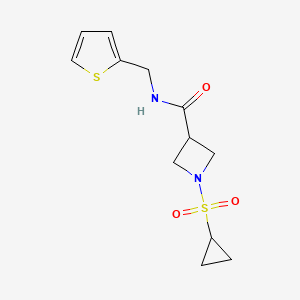

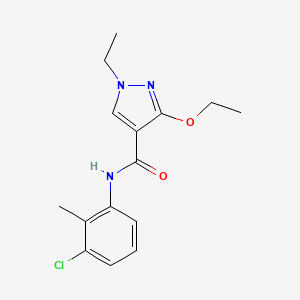

(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol, also known as MK-677, is a selective agonist of the ghrelin receptor. It is a growth hormone secretagogue that stimulates the release of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been found to have potential applications in the fields of bodybuilding, anti-aging, and treatment of growth hormone deficiency.

Aplicaciones Científicas De Investigación

Enzymatic Resolution

(5S,6R)-2,2-dimethyl-6-((S)-1-phenylethylamino)-1,3-dioxepan-5-ol and its analogs have been studied for their enantiomeric resolution using enzymes. For instance, Gruttadauria et al. (2006) explored the lipase-catalyzed resolution of anti-6-substituted 1,3-dioxepan-5-ols, demonstrating the potential of this compound as a building block in asymmetric synthesis (Gruttadauria et al., 2006).

Chromatographic Analysis

The compound has been a subject of interest in developing chromatographic methods for its detection and quantification. Pfeffer and Walenciak-Reddel (1994) described a high-performance liquid chromatographic method for determining this compound, showcasing its applicability in toxicological analysis (Pfeffer & Walenciak-Reddel, 1994).

Stereochemistry in Chemical Reactions

Research by Piotrowska et al. (2014) on the stereochemistry of the three-component reaction involving Ley’s Aldehyde, benzyl amines, and trialkyl phosphites, highlights the stereochemical aspects of molecules related to this compound. Such studies provide insights into the stereoselective synthesis and reactivity of similar compounds (Piotrowska et al., 2014).

Potential in Organic Synthesis

The compound's structural analogs have been synthesized and studied for their potential in organic chemistry. For example, Katritzky et al. (2005) conducted research on the facile syntheses of related 1,3-dioxin-4-ones, underlining the compound's relevance in synthetic chemistry (Katritzky et al., 2005).

Radical Scavenging Activity

Stobiecka et al. (2016) explored the structural properties and radical scavenging activity of 2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues, offering a perspective on the antioxidative potential of compounds structurally related to this compound (Stobiecka et al., 2016).

Propiedades

IUPAC Name |

(5S,6R)-2,2-dimethyl-6-[[(1S)-1-phenylethyl]amino]-1,3-dioxepan-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-11(12-7-5-4-6-8-12)16-13-9-18-15(2,3)19-10-14(13)17/h4-8,11,13-14,16-17H,9-10H2,1-3H3/t11-,13+,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGVBCFTOXTZDO-IACUBPJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2COC(OCC2O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@@H]2COC(OC[C@H]2O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-phenyl-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B3015657.png)

![ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3015662.png)

![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)

![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)

![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)